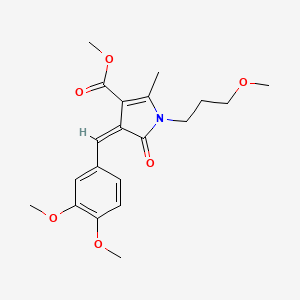![molecular formula C23H18N2OS B4715384 4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4715384.png)
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Übersicht
Beschreibung
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as MPTB, is a chemical compound that has been extensively researched due to its potential applications in various fields, including medicine and agriculture. MPTB is a thiazole-containing compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including proteasomes and HDAC6. Proteasomes are responsible for degrading proteins that are no longer needed by the cell, while HDAC6 is involved in the regulation of gene expression. Inhibition of these enzymes by this compound leads to the accumulation of proteins that are toxic to cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal models. Inflammation is a major contributor to various diseases, including cancer and neurodegenerative diseases. This compound has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. This compound has also been shown to induce cell death in cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, including studying its potential as an anti-inflammatory and anti-cancer agent in humans, developing new methods for synthesizing this compound, and investigating its potential use as a herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
In conclusion, this compound is a thiazole-containing compound that has been extensively studied for its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to have anti-cancer and anti-inflammatory properties, as well as potential use as a herbicide. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in humans and agriculture.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-10-12-17(13-11-16)22(26)24-20-9-5-8-19(14-20)21-15-27-23(25-21)18-6-3-2-4-7-18/h2-15H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLMLRIAALMJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-isopropyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4715306.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4715334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4715339.png)
![ethyl 2-nitro-3-[(2,3,4-trifluorophenyl)amino]acrylate](/img/structure/B4715354.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4715357.png)

![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B4715367.png)

![1-[4-(1-piperidinylmethyl)benzoyl]indoline](/img/structure/B4715376.png)
![{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4715386.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4715403.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4715408.png)